![molecular formula C11H12ClNO3 B2477743 5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid CAS No. 197170-08-4](/img/structure/B2477743.png)
5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- 5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid , also known as 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid , is a chemical compound with the molecular formula C<sub>11</sub>H<sub>10</sub>ClNO<sub>3</sub> .
- It is a white crystalline substance and belongs to the class of oxo acids and derivatives .
Synthesis Analysis
- The synthesis of this compound involves the reaction of appropriate starting materials under specific conditions.
- Unfortunately, I don’t have access to specific synthetic methods for this compound. However, scientific literature likely contains relevant information.
Molecular Structure Analysis
- The molecular structure of 5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid consists of a pentanoic acid backbone with an amino group and a chlorophenyl group attached.
- The chlorophenyl group contributes to its aromatic character.
Chemical Reactions Analysis
- The compound may undergo various chemical reactions, including acid-base reactions, esterification, and nucleophilic substitutions.
- Specific reactions would depend on the functional groups present and reaction conditions.
Physical And Chemical Properties Analysis
- Melting Point : High (200-300°C) due to ionic properties.
- Solubility : Soluble in water and ethanol, insoluble in non-polar solvents.
- Amphoteric Property : Can act as both an acid and a base due to its dipolar nature.
- Isomerism : Exists in D and L forms (except glycine).
Aplicaciones Científicas De Investigación
Biosynthesis Precursor
5-Amino-4-oxopentanoic acid, a structural variant of 5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid, is a precursor in the biosynthesis of biologically active porphyrins like chlorophyll, bacteriochlorophyll, and heme. These compounds play a crucial role in processes such as photosynthesis, oxygen transport, and electron transport (Shrestha‐Dawadi & Lugtenburg, 2003).
Chemical Synthesis
The compound has been synthesized for various applications. For instance, 5-Amino-4-oxopentanoic acid hydrochloride, related to 5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid, was synthesized from levulinic acid in a process involving esterification and bromination (Yuan, 2006).
Reaction Studies
Research on reactions involving compounds structurally similar to 5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid has been conducted. For example, the reaction of 3-(o-chlorobenzylidene)-2,4-dioxopentanoic acid with hydroxylamine hydrochloride was studied, yielding various products under different conditions (Kurihara, Mori, & Sakamoto, 1977).
Biochemical Research
In biochemical studies, 5-chloro-4-oxopentanoic acid, a related compound, was used to identify cysteine as the reactive group in pyruvate kinase, an enzyme crucial for glycolysis (Chalkley & Bloxham, 1976).
Electrosynthesis
Electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride, a variant of the subject compound, was studied, demonstrating the potential of electrochemical methods in the synthesis of complex organic compounds (Konarev, Lukyanets, & Negrimovskii, 2007).
Crystal Structure Analysis
The synthesis and crystal structure analysis of related compounds, such as (4E)-5-(3-Chlorophenyl)-N-(4-chlorophenyl)-2-diazo-3-oxopent-4-enoic acid amide, have been carried out, providing insights into the structural properties of these complex molecules (Heng-shan, Dong-Dong, & Chi-Qiong, 2005).
Safety And Hazards
- The compound is not considered hazardous according to OSHA standards.
- No specific hazards identified.
- Toxicity : Not available.
- Fire Hazard : Keep away from heat and ignition sources.
Direcciones Futuras
- Research on this compound could explore its potential therapeutic applications, biological targets, and optimization of its properties.
Propiedades
IUPAC Name |
5-(3-chloroanilino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-8-3-1-4-9(7-8)13-10(14)5-2-6-11(15)16/h1,3-4,7H,2,5-6H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGZUZWYWFERNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

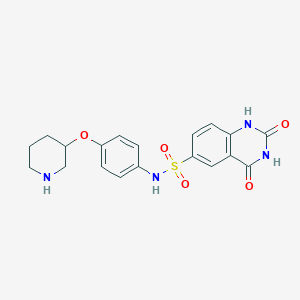
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2477661.png)
![2-(4-methoxyphenyl)-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2477662.png)
![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(4-fluorobenzyl)-1H-pyrazole](/img/structure/B2477663.png)
![3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate](/img/structure/B2477667.png)
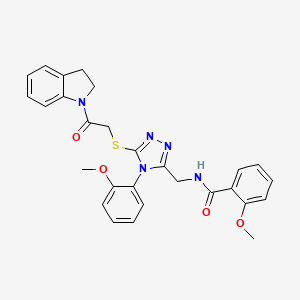
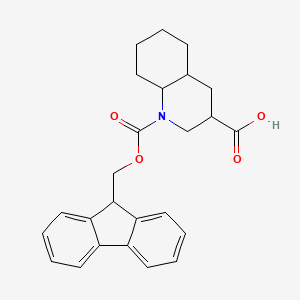
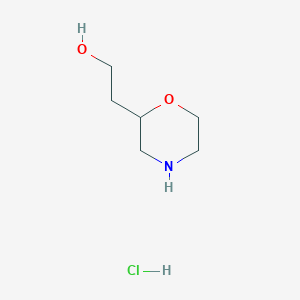
![N-benzhydryl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2477674.png)
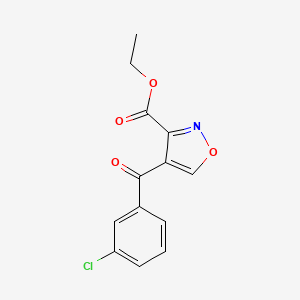
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2477680.png)
![2-Furyl 4-[(3-methoxyphenyl)sulfonyl]piperazinyl ketone](/img/structure/B2477681.png)
![6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2477683.png)